Diethanolamine oleate

Description

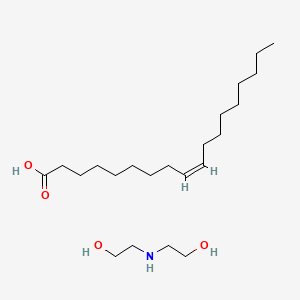

Structure

3D Structure of Parent

Properties

CAS No. |

13961-86-9 |

|---|---|

Molecular Formula |

C22H45NO4 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b10-9-; |

InChI Key |

KQHZEKNQJJSVDN-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)NCCO |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)NCCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)NCCO |

boiling_point |

469 to 473 °F at 760 mm Hg (NTP, 1992) |

flash_point |

greater than 200 °F (NTP, 1992) |

Other CAS No. |

13961-86-9 68130-87-0 68439-43-0 68855-44-7 |

physical_description |

Oleic acid diethanolamine condensate (1/1) is a clear golden-brown viscous liquid. (NTP, 1992) Liquid |

Pictograms |

Corrosive; Irritant |

solubility |

less than 1 mg/mL at 77° F (NTP, 1992) |

Synonyms |

diethanolamine oleate |

vapor_pressure |

5.7 mm Hg at 77 °F ; 12.1 mm Hg at 108° F; 32.5 mm Hg at 149° F (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Diethanolamine Oleate

Classical and Contemporary Synthetic Routes for Diethanolamine (B148213) Oleate (B1233923)

The synthesis of diethanolamine oleate is primarily achieved through the direct reaction of oleic acid with diethanolamine. This can be accomplished via traditional chemical methods or more contemporary enzymatic processes.

Esterification and Amidation Reactions Involving Oleic Acid and Diethanolamine

The primary reaction for producing this compound is the condensation reaction between oleic acid and diethanolamine. This reaction can lead to the formation of both amides (oleoyl diethanolamide) and esters, depending on the reaction conditions. The formation of the amide is generally favored and is the target product for most applications. orientjchem.orglp.edu.ua

The reaction involves the nucleophilic attack of the amine group of diethanolamine on the carboxylic acid group of oleic acid, resulting in the formation of an amide bond and the elimination of a water molecule. orientjchem.org Alternatively, the hydroxyl groups of diethanolamine can react with the carboxylic acid to form an ester, though this is typically a side reaction. lp.edu.ua

The synthesis can also be performed using methyl oleate, derived from the transesterification of vegetable oils, which then reacts with diethanolamine. uii.ac.id This amidation reaction yields diethanolamide and methanol (B129727) as a byproduct. orientjchem.org Catalysts such as potassium hydroxide (B78521) (KOH), sodium methylate (CH₃ONa), and sodium hydroxide (NaOH) are commonly used in these reactions. uii.ac.id

Process Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often adjusted include temperature, molar ratio of reactants, and the use of catalysts.

Conventional Synthesis Optimization:

Temperature: Optimal reaction temperatures for conventional amidation typically range from 160–182°C. This high temperature helps to drive the reaction forward and remove the water byproduct.

Molar Ratio: A 1:1 molar ratio of oleic acid to diethanolamine is common, though an excess of diethanolamine can be used to minimize the content of unreacted free amine.

Catalysts: Alkaline catalysts, such as potassium carbonate (K₂CO₃) modified zeolites, have been shown to enhance the efficiency of the amidation reaction. uii.ac.id

Enzymatic Synthesis Optimization: Enzymatic synthesis using lipases offers a greener alternative to traditional chemical methods. Optimization studies have focused on several variables:

Enzyme Amount: Increasing the concentration of immobilized lipase (B570770) can significantly enhance the conversion rate. orientjchem.org

Substrate Molar Ratio: In solvent-free systems, a higher molar ratio of diethanolamine to oleic acid (e.g., 7:1) can be optimal, with diethanolamine also acting as a solvent. researchgate.net

Temperature: Enzymatic reactions are typically conducted at lower temperatures than conventional methods, often around 60-70°C. researchgate.net

Solvent System: While solvent-free systems are preferred for their environmental benefits, the use of solvents like n-hexane can sometimes lead to higher conversion rates. orientjchem.orgresearchgate.net

A study utilizing Response Surface Methodology (RSM) predicted a maximum oleic acid conversion of 78.01% under optimized enzymatic conditions. orientjchem.org In contrast, a solvent-free enzymatic system achieved a conversion of 61.35%. researchgate.net

| Parameter | Conventional Synthesis | Enzymatic Synthesis (Solvent-Free) | Enzymatic Synthesis (with Solvent) |

| Temperature | 160–182°C | 70°C researchgate.net | 60–65°C orientjchem.org |

| Molar Ratio (DEA:OA) | 1:1 | 7:1 researchgate.net | 1:1 to 3:1 orientjchem.org |

| Catalyst | Alkaline (e.g., K₂CO₃/zeolite) uii.ac.id | Immobilized Lipase orientjchem.orgresearchgate.net | Immobilized Lipase orientjchem.org |

| Conversion/Yield | High purity | 61.35% conversion researchgate.net | 78.01% conversion orientjchem.org |

Chemo-Enzymatic Synthesis Approaches for this compound Analogues

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create novel molecules. nih.govbeilstein-journals.org This approach is particularly useful for producing analogues of this compound with tailored properties.

Enzymes, such as lipases, can be used to catalyze the initial amidation or esterification reaction under mild conditions. semanticscholar.orgrasayanjournal.co.in The resulting this compound can then be subjected to further chemical modifications. For instance, the epoxidation of the oleic acid moiety can be achieved chemo-enzymatically. This involves an initial lipase-mediated reaction with hydrogen peroxide to form a peroxy acid, which then epoxidizes the double bond. rsc.orgresearchgate.net

This strategy allows for the creation of a diverse range of analogues that would be difficult to produce through purely chemical or enzymatic routes. The integration of enzymatic steps can lead to higher regio- and stereoselectivity, while chemical steps can be used for transformations that are not accessible through biocatalysis. beilstein-journals.org

Derivatization Strategies and Post-Synthetic Modification of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a wide array of derivatives with diverse functionalities. mdpi.com

Chemical Modification of the Oleate Moiety in this compound

The unsaturated C=C double bond in the oleic acid portion of the molecule is a prime target for chemical modification. mdpi.com

Epoxidation: The double bond can be converted to an epoxide ring through reaction with peracids. researchgate.netresearchgate.net These epoxidized derivatives can serve as precursors for further reactions, such as ring-opening with various nucleophiles to introduce new functional groups. researchgate.net

Thiol-ene/Thiol-yne Reactions: The alkene unit can undergo "click" reactions with thiol-containing compounds, enabling the attachment of a wide range of functional moieties. mdpi.com

Metathesis: Olefin metathesis can be used to alter the chain length of the oleate backbone or to introduce new functional groups. google.com

Oxidative Cleavage: The double bond can be cleaved to produce shorter-chain dicarboxylic acids and aldehydes, which can be valuable chemical intermediates. rsc.org

Polymerization: The oleate moiety can be functionalized with polymerizable groups, such as methacrylates, to create monomers for the synthesis of new polymers. mdpi.com

Structural Diversification via the Diethanolamine Backbone

The diethanolamine portion of the molecule also provides opportunities for structural diversification.

Esterification/Etherification of Hydroxyl Groups: The two hydroxyl groups can be esterified or etherified to introduce new functional groups and modify the compound's solubility and reactivity.

Quaternization of the Amine: The tertiary amine can be quaternized to create cationic surfactants with different properties. google.comgoogle.com

Alkoxylation: The hydroxyl groups can be reacted with ethylene (B1197577) oxide or propylene (B89431) oxide to create ethoxylated or propoxylated derivatives, which are common in surfactant chemistry. google.comgoogle.com

Phosphorylation: Reaction with phosphorus pentoxide can lead to the formation of phosphate (B84403) esters, which have applications as emulsifiers and dispersants. atamanchemicals.com

These derivatization strategies allow for the fine-tuning of the physicochemical properties of this compound, expanding its range of applications in various industrial sectors.

Mechanistic Insights and Reaction Kinetics of Diethanolamine Oleate Systems

Elucidation of Reaction Mechanisms in Diethanolamine (B148213) Oleate (B1233923) Formation and Transformation

The formation of diethanolamine oleate derivatives primarily occurs through the amidation (or condensation) reaction between a source of oleic acid and diethanolamine. atamanchemicals.com The oleic acid source can be the free fatty acid itself or an ester derivative, such as methyl oleate. uii.ac.idresearchgate.net The general reaction involves the carboxylic acid group of oleic acid reacting with the secondary amine of diethanolamine to form an amide bond, with the elimination of a small molecule like water (when starting from the acid) or methanol (B129727) (when starting from a methyl ester). researchgate.net

Detailed mechanistic studies have investigated the competition between N-acylation (amide formation) and O-acylation (ester formation). Research indicates that the N-acylation of the amine group in diethanolamine is kinetically favored and proceeds more intensively than the esterification of the hydroxyl groups. lp.edu.uaresearchgate.net However, the reaction can yield a mixture of products, including the desired diethanolamide and ester amines, with the final composition being influenced by reaction conditions. google.com The reaction is generally considered reversible. researchgate.net

The transformation of the resulting diethanolamide product can also occur. Under conditions of extreme heat or in the presence of strong acids or bases, the amide bond can undergo hydrolysis, leading to the decomposition of the compound back into its original constituents: oleic acid and diethanolamine. atamanchemicals.com Another potential transformation pathway involves the intramolecular cyclization of diethanolamine in the presence of unreacted starting material, which can lead to the formation of byproducts like 1,4-Bis(2-hydroxyethyl) piperazine, the presence of which is often controlled in industrial processes. google.com

Kinetic Studies of this compound Synthesis and Transformation Processes

Kinetic analysis of the synthesis of diethanolamide provides critical data for reactor design and process optimization. One study focusing on the amidation of methyl ester with diethanolamine using sulfuric acid as a catalyst determined the reaction kinetics in a batch reactor system. ijirset.com The reaction rate was found to be influenced by process temperature, with higher temperatures leading to greater amide conversion. ijirset.com The study, conducted over a temperature range of 120°C to 160°C, yielded a kinetic model for the reaction. ijirset.com The best result was achieved at 160°C, with an amide conversion of 98.36%. ijirset.com

The derived reaction rate equation and thermodynamic parameters are summarized below. ijirset.com

| Parameter | Value |

|---|---|

| Reaction Rate Equation | (-rA) = 0.02322 ∙ CA0.1858 mol.dm-3.min-1 |

| Activation Energy (Ea) | 2464.87 cal/mol |

| Arrhenius Constant (A) | 0.4069 L/mol.min |

| Reaction Rate Constant (k) | k = 0.4069e(-2464.87/R)x1/T |

Since the amidation reaction is reversible, its kinetics are also governed by chemical equilibrium. researchgate.net The presence of the methanol byproduct (when starting from a methyl ester) can limit the conversion. Therefore, strategies to remove methanol from the reaction mixture can shift the equilibrium forward, enhancing the rate of the forward reaction and improving the final yield of the diethanolamide product. researchgate.net Other kinetic studies have employed pseudo-first-order principles to investigate the reactivity of diethanolamine-derived polyols in the synthesis of polyurethanes, finding that the presence of a tertiary amine in the β-position to the hydroxyl group dramatically increases reactivity toward isocyanates. semanticscholar.org

Catalysis and Inhibition Phenomena in this compound-Involved Reactions

The synthesis of this compound and its derivatives is frequently accelerated using catalysts. A wide range of catalysts, from simple bases to complex enzymes, have been employed to improve reaction rates and yields.

Catalysis: Common catalysts include:

Alkaline Catalysts : Sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) are often used. atamanchemicals.comresearchgate.net Heterogeneous alkaline catalysts, such as potassium carbonate (K₂CO₃) supported on zeolite, have also proven effective, achieving high yields of diethanolamide. uii.ac.id In one study, a K₂CO₃/zeolite catalyst produced a 92% yield of diethanolamide from methyl ester and diethanolamine. uii.ac.id Another highly basic solid catalyst, Na+ doped Ca(OH)₂, has been shown to facilitate complete aminolysis even at room temperature. rsc.org

Acid Catalysts : Both Brønsted acids like p-toluenesulfonic acid (pTSA) and solid acid catalysts such as the H-form of cation-exchange resin (KU-2-8) have been successfully used. lp.edu.uaresearchgate.net Sulfuric acid has also been used to study reaction kinetics. ijirset.com

Metal-Based Catalysts : Nickel oxalate (B1200264) has been identified as a highly active catalyst for the reaction between ethyl oleate and diethanolamine, an effect attributed to the high electron-accepting properties of the oxalate anion. researchgate.net

Enzymatic Catalysts : Biocatalysts, particularly immobilized lipases like Candida antarctica lipase (B570770) (Novozym 435), offer a milder reaction pathway. lp.edu.uasemanticscholar.org Enzymatic synthesis can achieve significant conversion rates (e.g., ~61%) at lower temperatures (e.g., 70°C). However, the efficiency of enzymatic catalysis can be sensitive to the chain length of the fatty acid, with yields sometimes decreasing for longer-chain acids like oleic acid compared to shorter ones. lp.edu.ua

| Catalyst Type | Specific Catalyst | Reaction Conditions/Notes | Source |

|---|---|---|---|

| Alkaline | Sodium Hydroxide (NaOH) | Commonly used base catalyst. | atamanchemicals.com |

| K₂CO₃-modified zeolite | Achieved 92% diethanolamide yield. | uii.ac.id | |

| Na+ doped Ca(OH)₂ | Nanocrystalline catalyst, effective at low temperatures. | rsc.org | |

| Acid | KU-2-8 Cation-exchange resin | Effective solid acid catalyst. | lp.edu.uaresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Used in kinetic studies, 0.5% w/w. | ijirset.com | |

| Metal-Based | Nickel Oxalate | High activity noted due to electron-accepting properties. | researchgate.net |

| Enzymatic | Immobilized Lipase (e.g., Novozym 435) | Operates at mild temperatures (e.g., 70°C). | lp.edu.ua |

Inhibition Phenomena: In a different context, this compound itself exhibits inhibition properties, specifically as a corrosion inhibitor for metals like carbon steel. atamanchemicals.comekb.egresearchgate.net This inhibitory action arises from the amphiphilic nature of the molecule, which contains a polar head group (diethanolamine moiety) and a long nonpolar hydrocarbon tail (oleic acid chain). atamanchemicals.com The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. ekb.egresearchgate.net The polar amine and hydroxyl groups serve as the adsorption centers. ekb.eg Studies have shown that the inhibition efficiency increases with higher concentrations of the inhibitor and is influenced by the length of the fatty acid alkyl chain, with longer chains generally providing better protection. ekb.eg

Thermodynamics of this compound System Interactions

The thermodynamic properties of this compound systems provide insight into phase behavior, intermolecular forces, and reaction spontaneity. The solid-liquid phase equilibrium of the binary system of oleic acid and diethanolamine has been characterized, revealing the formation of an intermediate compound, diethanolammonium oleate, which displays a congruent melting profile. acs.org

Thermodynamic excess properties, such as excess molar volume (VE) and excess molar enthalpy (HE), have been investigated for mixtures containing the precursor molecules. For the oleic acid + diethanolamine system, excess molar volume has been measured at 298.15 K. acs.org In related systems, excess molar enthalpies for mixtures of diethanolamine with alcohols were found to be positive, indicating that the interactions between like molecules (e.g., diethanolamine-diethanolamine) are stronger than those between the unlike molecules in the mixture. researchgate.net The adsorption of diethanolamine-based inhibitors onto steel surfaces has been described as a spontaneous process, which implies a negative Gibbs free energy of adsorption (ΔG°ads). researchgate.net

Specific thermodynamic values for this compound derivatives have also been reported in the literature.

| Thermodynamic Property | Compound/System | Value/Observation | Source |

|---|---|---|---|

| Enthalpy of Vaporization | Oleic Diethanolamide | 92.02 kJ/mol | atamanchemicals.com |

| Excess Molar Enthalpy (HE) | Diethanolamine + Alcohols | Positive values, indicating stronger like-molecule interactions. | researchgate.net |

| Ligand Exchange Equilibrium Constant (Keq) | Oleate exchange with 10-Undecenoic acid | 1.97 (at 25 °C) | nih.gov |

| Adsorption Process | Diethanolamine-based inhibitor on steel | Spontaneous (Negative ΔG°ads) | researchgate.net |

Furthermore, the thermodynamics of ligand exchange involving oleic acid on nanoparticle surfaces have been quantified, providing equilibrium constants for the dynamic interaction between bound and free species. nih.gov For instance, the exchange between bound oleate and 10-undecenoic acid was found to be an exergonic equilibrium process. nih.gov These thermodynamic studies are fundamental to understanding the stability, phase behavior, and interaction energies within this compound systems.

Supramolecular Assemblies and Interfacial Phenomena of Diethanolamine Oleate

Investigation of Self-Assembly Structures of Diethanolamine (B148213) Oleate (B1233923) in Aqueous and Non-Aqueous Media

The self-assembly of diethanolamine oleate is a multifaceted process influenced by factors such as concentration, temperature, and the surrounding medium. In aqueous solutions, the hydrophobic effect is the primary driving force for aggregation, leading to the formation of structures that minimize the contact between the hydrocarbon tails and water molecules.

In aqueous solutions, this compound molecules spontaneously form micelles above a specific concentration known as the critical micelle concentration (CMC). nih.govppor.az Micelles are spherical or cylindrical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups form a shell that interfaces with the surrounding water. acs.orgnih.gov This arrangement significantly reduces the surface tension of the water. nih.gov

The formation of micelles is a dynamic equilibrium, with individual surfactant molecules (monomers) constantly exchanging between the bulk solution and the micelles. ppor.azrsc.org The CMC is a key parameter that indicates the onset of micellization. For oleic acid diethanolamide, a related compound, the CMC has been reported to be 3.13 x 10⁻⁴ M, with a corresponding surface tension of 36.6 mN/m. nih.gov Another study on a surfactant derived from oleic acid and monoethanolamine reported a CMC of approximately 0.025 mol/L and a surface tension of 29.6 mN/m. ppor.az The dynamics of these micellar systems, including their formation, size, and shape, can be influenced by factors such as temperature and the presence of electrolytes. rsc.orgscu.edu.cn For instance, with increasing salt concentration, the CMC of similar anionic-nonionic surfactants has been observed to decrease slightly. scu.edu.cn

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Related Surfactants

| Surfactant | CMC | Surface Tension at CMC (γcmc) | Reference |

|---|---|---|---|

| Oleic acid diethanolamide | 3.13 x 10⁻⁴ M | 36.6 mN/m | nih.gov |

| Sodium oleic acid diethanolamine polyoxyethylene ethers sulfonate | 6.67 x 10⁻⁴ mol/L | 35.68 mN/m | scu.edu.cn |

Under certain conditions, such as changes in pH or concentration, this compound can form more complex supramolecular structures like vesicles and lamellar phases. nih.govmdpi.com Vesicles are spherical, bilayer structures enclosing an aqueous core, effectively forming a compartment separated from the bulk solution. Lamellar phases consist of extended bilayers of surfactant molecules arranged in parallel sheets. researchgate.netgoogleapis.com

The transition from micelles to vesicles for fatty acids like oleic acid is often pH-dependent. nih.gov For instance, oleic acid can form micelles at high pH (where it is deprotonated to oleate) and transition to vesicles at a lower pH where both oleic acid and oleate are present. nih.gov These vesicular structures are of interest as models for protocells and for drug delivery applications. nih.gov The formation of lamellar phases is also observed in mixtures containing oleate, often in the presence of other lipids or co-surfactants. acs.orgmdpi.com These ordered structures can exist as planar sheets or as multilamellar vesicles. googleapis.com The stability and type of these phases are influenced by the molecular geometry of the surfactant molecules and their packing within the aggregate. acs.org

Micellar Systems Formed by this compound: Formation and Dynamics

Emulsification Mechanisms and Stability in this compound-Containing Systems

This compound is widely recognized for its excellent emulsifying properties, which are crucial in a variety of products including lotions, creams, and industrial lubricants. atamankimya.comatamanchemicals.comatamankimya.com An emulsion is a dispersion of one immiscible liquid in another, such as oil in water (O/W) or water in oil (W/O).

This compound stabilizes emulsions by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets. researchgate.net This interfacial film reduces the interfacial tension between the oil and water phases, making it easier to break down the dispersed phase into smaller droplets. Furthermore, the film acts as a physical barrier, preventing the droplets from coalescing and the emulsion from separating. researchgate.net

The effectiveness of this compound as an emulsifier is demonstrated by its ability to create stable water-in-diesel emulsions. ias.ac.in In one study, a 1:1 ratio of oleic acid to diethanolamine produced a clear and stable emulsion. ias.ac.in The long-term stability of these emulsions is critical, with some formulations remaining stable for over 45 days. ias.ac.in The viscosity of the emulsion also plays a significant role in its stability. researchgate.net The Hydrophile-Lipophile Balance (HLB) value, which for the related triethanolamine (B1662121) oleate is 12.0, indicates its suitability for forming oil-in-water emulsions.

Table 2: Emulsion Stability with Oleic Acid Diethanolamide Surfactant

| Surfactant Concentration | Water Content | Emulsion Stability | Reference |

|---|

The process of emulsion stabilization begins with the adsorption of this compound molecules at the liquid-liquid interface. ppor.az The amphiphilic nature of the surfactant drives the hydrophobic tail into the oil phase and the hydrophilic head into the water phase. atamanchemicals.com This orientation reduces the free energy of the system and lowers the interfacial tension. nih.gov

Studies on similar surfactants have shown a significant reduction in interfacial tension at very low concentrations. nih.gov For example, oleic acid diethanolamide has been shown to lower the water/mineral oil interfacial tension to values below 1.0 mN/m. nih.gov The dynamics of this process involve the diffusion of surfactant molecules from the bulk phase to the interface, followed by their reorientation to achieve the most stable configuration. This dynamic process is crucial for the initial formation and long-term stability of the emulsion. research-solution.com

Role of this compound in Emulsion Stabilization

Wetting and Spreading Behavior of this compound Solutions on Solid Surfaces

The ability of a liquid to wet or spread over a solid surface is determined by the balance of cohesive and adhesive forces. This compound, as a surfactant, can significantly modify these forces, enhancing the wetting and spreading of aqueous solutions on various surfaces. atamankimya.comgoogle.com This property is important in applications such as industrial cleaners, agricultural sprays, and coatings. atamankimya.comresearchgate.net

Rheological Characterization of this compound Self-Assemblies and Emulsions

The rheological properties of this compound systems are intricately linked to their self-assembly behavior and the formation of complex microstructures. These systems often exhibit non-Newtonian flow characteristics, including shear-thinning and viscoelasticity, which are highly dependent on factors such as concentration, temperature, and pH.

The formation of protic ionic liquids (PILs) from diethanolamine and oleic acid leads to a high self-assembling ability, resulting in lyotropic mesophases with non-Newtonian behavior and yield stress in the liquid crystal phase. acs.org The high viscoelasticity observed in these systems is attributed to the formation of lamellar and hexagonal structures. acs.org The interactions within these structures are primarily governed by hydrophobic/hydrophilic interactions. acs.org

In mixed systems of oleic acid and diethanolamine, the pH plays a crucial role in determining the phase behavior and self-assembled structures. At a pH range of 10.0 to 11.5, solutions can become transparent and viscoelastic. pku.edu.cn This viscoelasticity is associated with the adhesion among small vesicles formed in the system. pku.edu.cn

The viscosity of this compound emulsions is influenced by several factors. An increase in water content and emulsifier concentration generally leads to an increase in emulsion viscosity. academicjournals.org Conversely, an increase in temperature tends to decrease the viscosity. academicjournals.org These emulsions typically exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate. academicjournals.org

The rheological behavior of this compound is also relevant in various applications. For instance, it is used to adjust the viscosity of cosmetic formulations. atamankimya.comatamanchemicals.com In industrial applications, it can act as a thickening agent. atamankimya.comatamanchemicals.comatamanchemicals.com

Research on similar systems, such as those involving cocamide diethanolamine (a related fatty acid alkanolamide), also highlights the role of these compounds in enhancing viscosity and stabilizing foam in anionic-based systems. academicjournals.orgatamanchemicals.comatamanchemicals.com

Detailed rheological studies often employ techniques like oscillatory rheology to characterize the viscoelastic properties, measuring parameters such as the storage modulus (G') and loss modulus (G''). These parameters provide insights into the elastic and viscous nature of the material, respectively. For example, in the study of elastomeric polyesters derived from diethanolamine and fatty acids, frequency sweeps are performed within the linear viscoelastic region to understand the dynamic response of the polymers. rsc.org

The following tables present data from studies on the rheological properties of systems containing diethanolamine and oleic acid or related compounds, illustrating the effects of various parameters on viscosity.

Table 1: Viscosity of Water-in-Crude Oil Emulsions Stabilized by Diethanolamine (DEA) Emulsifier (0.5% concentration) at Different Temperatures and Rotation Speeds. academicjournals.org

| Water Content (vol. %) | Temperature (°C) | Rotation Speed (rpm) | Viscosity (cP) |

| 30 | 28 | 50 | 150 |

| 30 | 28 | 100 | 120 |

| 30 | 28 | 150 | 100 |

| 30 | 28 | 200 | 80 |

| 30 | 50 | 50 | 100 |

| 30 | 50 | 100 | 80 |

| 30 | 50 | 150 | 60 |

| 30 | 50 | 200 | 50 |

| 40 | 28 | 50 | 200 |

| 40 | 28 | 100 | 160 |

| 40 | 28 | 150 | 130 |

| 40 | 28 | 200 | 110 |

| 40 | 50 | 50 | 140 |

| 40 | 50 | 100 | 110 |

| 40 | 50 | 150 | 90 |

| 40 | 50 | 200 | 70 |

Table 2: Shear Stress vs. Shear Rate for Diethanolammonium Oleate at Various Temperatures. acs.org

| Temperature (K) | Shear Rate (s⁻¹) | Shear Stress (Pa) |

| 293.15 | 10 | 5 |

| 293.15 | 100 | 20 |

| 298.15 | 10 | 4 |

| 298.15 | 100 | 18 |

| 308.15 | 10 | 3 |

| 308.15 | 100 | 15 |

| 323.15 | 10 | 2 |

| 323.15 | 100 | 10 |

Computational Chemistry and Theoretical Modeling of Diethanolamine Oleate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Diethanolamine (B148213) Oleate (B1233923)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of diethanolamine oleate. scienceopen.comtaylor.edu These calculations can elucidate the distribution of electron density within the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

Key insights from quantum chemical calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the reactive sites of the molecule. psu.edu The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

Electrostatic Potential Maps: These maps visualize the charge distribution and are valuable for understanding intermolecular interactions, such as those between this compound and other molecules or surfaces. unipd.it

Reactivity Descriptors: Parameters like chemical potential, hardness, and softness, derived from quantum chemical calculations, provide quantitative measures of the molecule's reactivity.

Molecular Dynamics Simulations of this compound Aggregation and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed information about its aggregation in solution and its behavior at interfaces, such as oil-water or air-water interfaces.

Aggregation Behavior: MD simulations can model the self-assembly of this compound molecules into various aggregates, such as micelles. semanticscholar.orgnih.gov These simulations can reveal:

Critical Micelle Concentration (CMC): While computationally intensive, simulations can help predict the concentration at which micelles begin to form.

Aggregate Morphology: The size and shape of the aggregates (e.g., spherical or rod-like micelles) can be observed and analyzed. semanticscholar.org For instance, simulations of mixed surfactant systems including sodium oleate have shown the formation of large, dense aggregates. semanticscholar.org

Driving Forces for Aggregation: By analyzing the interaction energies, simulations can determine the contributions of different forces (e.g., hydrophobic interactions, electrostatic interactions, hydrogen bonding) to the stability of the aggregates. semanticscholar.org Studies on similar systems have highlighted the significant role of electrostatic interactions and hydrogen bonds in the formation of compact aggregates. semanticscholar.org

Interfacial Behavior: The performance of this compound as an emulsifier and surfactant is dictated by its behavior at interfaces. researchgate.netresearchgate.net MD simulations can provide insights into:

Orientation at Interfaces: Simulations can show how individual this compound molecules orient themselves at an oil-water interface, with the hydrophobic oleate tail penetrating the oil phase and the hydrophilic diethanolamine headgroup remaining in the aqueous phase.

Interfacial Tension: Although challenging to calculate directly, simulations can provide qualitative information about the reduction of interfacial tension.

Packing at Interfaces: The arrangement and packing density of this compound molecules at the interface influence the stability of emulsions.

| Simulation Type | Key Insights for this compound |

| All-Atom MD | Detailed interactions, solvent effects, initial stages of aggregation. |

| Coarse-Grained MD | Large-scale aggregation, micelle and vesicle formation, phase behavior over longer timescales. nih.govmpg.de |

Coarse-Grained Models for Large-Scale Simulation of this compound Systems

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. numberanalytics.comnih.gov Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single interaction site or "bead." numberanalytics.comrsc.org This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales, which is crucial for studying phenomena like micellization and phase behavior. numberanalytics.commdpi.com

Advantages of Coarse-Graining for this compound Systems:

Computational Efficiency: CG models significantly reduce the computational cost, enabling the study of large assemblies of this compound molecules. numberanalytics.com

Access to Longer Timescales: Phenomena such as the formation and evolution of complex aggregate structures can be observed. numberanalytics.com

Phase Behavior: CG simulations can be used to predict the phase behavior of this compound under different conditions, such as varying concentrations and temperatures. nih.gov

The MARTINI force field is a popular example of a coarse-grained model that has been successfully applied to study the aggregation of oleic acid, demonstrating its potential for modeling this compound systems as well. mpg.de Such models can capture the pH-dependent aggregation behavior, including the formation of micelles and vesicles. nih.govmpg.de

Prediction of Structure-Function Relationships in this compound and its Derivatives

A key application of computational modeling is to establish relationships between the molecular structure of a compound and its functional properties. For this compound and its derivatives, this involves understanding how changes in the chemical structure affect its performance as a surfactant, emulsifier, or corrosion inhibitor. atamanchemicals.com

Computational Approaches to Structure-Function Prediction:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in molecular structure with changes in a specific activity or property. For instance, a QSAR study on fatty acid derivatives used DFT to correlate descriptors like total energy and dipole moment with lubricant performance. researchgate.net Such an approach could be used to predict the emulsifying efficiency or corrosion inhibition properties of novel this compound derivatives.

Molecular Docking and Dynamics: These methods can be used to study the interaction of this compound with specific surfaces or other molecules. For example, simulations could predict the binding affinity of this compound to a metal surface, providing insights into its mechanism as a corrosion inhibitor.

Through these computational approaches, it is possible to rationally design new this compound-based molecules with enhanced properties for specific applications, reducing the need for extensive experimental synthesis and testing.

Advanced Analytical and Spectroscopic Characterization in Diethanolamine Oleate Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Diethanolamine (B148213) Oleate (B1233923) (e.g., Advanced NMR, FTIR, Mass Spectrometry)

A suite of high-resolution spectroscopic methods is indispensable for the detailed structural analysis of diethanolamine oleate. These techniques provide complementary information, allowing for a thorough confirmation of the compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including ¹H and ¹³C NMR, is a cornerstone for structural elucidation in organic chemistry. jeolusa.commdpi.com For this compound, ¹H NMR would confirm the presence of key functional groups by identifying the chemical shifts and coupling patterns of protons in the oleate's long alkyl chain, the diethanolamine headgroup's N-CH₂ and O-CH₂ protons, and the protons on the fatty acid double bond. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish connectivity between protons and carbons, providing unambiguous assignment of the molecular structure. clariant.com Solid-state NMR (ssNMR) can also be employed to study the compound in its solid or aggregated state, offering insights into its crystalline form and molecular packing. jeolusa.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. researchgate.net In this compound, the FTIR spectrum would be expected to show characteristic absorption bands. These include a broad O-H stretching vibration from the hydroxyl groups of the diethanolamine moiety, C-H stretching vibrations from the alkyl chain of the oleic acid, a C=O stretching vibration from the amide linkage formed between the oleic acid and diethanolamine, and C-N stretching vibrations. The presence and position of these bands serve as a qualitative confirmation of the compound's structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. mdpi.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of the intact molecule. clariant.com The resulting mass-to-charge ratio provides a highly accurate molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion, yielding a pattern of daughter ions that corresponds to specific structural motifs within the molecule, thereby confirming the connectivity of the oleic acid tail and the diethanolamine headgroup. mdpi.com

Table 1: Key Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for alkyl chain (CH₃, (CH₂)n, CH=CH), diethanolamine headgroup (NCH₂, OCH₂, OH) | Proton environment and connectivity |

| ¹³C NMR | Signals for carbonyl carbon, olefinic carbons, alkyl chain carbons, and diethanolamine carbons | Carbon skeleton framework |

| FTIR | Broad O-H stretch, C-H stretch, C=O stretch (amide), C-N stretch | Presence of key functional groups |

| HRMS | Accurate mass of the molecular ion [M+H]⁺ or [M+Na]⁺ | Elemental composition and molecular formula confirmation |

Chromatographic Separation and Trace Analysis of this compound and its Byproducts

The synthesis of this compound can result in a mixture containing unreacted starting materials, such as oleic acid and diethanolamine, as well as other byproducts. Chromatographic techniques are vital for separating these components and quantifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. mdpi.com For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of this compound from more polar impurities like free diethanolamine and more nonpolar species like unreacted oleic acid. The use of detectors such as UV-Vis (if the compounds have a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS) allows for the detection and quantification of the separated components. mdpi.commdpi.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may have low volatility, GC can be used to analyze for volatile impurities or degradation products. For instance, it can be used to determine the presence of residual diethanolamine or other low molecular weight amines. bibliotekanauki.pl Often, derivatization is required to increase the volatility of the analytes. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) provides high sensitivity and specificity for trace analysis. clariant.combibliotekanauki.pl

Ion Chromatography (IC): Ion chromatography is a powerful technique for the determination of ionic species. lcms.cz In the context of this compound, IC can be used to quantify trace amounts of residual diethanolamine, which is a weak base, as well as other ionic impurities that may be present from the raw materials or synthesis process. lcms.czcore.ac.uk

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Analytes | Typical Column | Detection Method |

|---|---|---|---|

| HPLC | This compound, oleic acid, other non-volatile byproducts | Reversed-phase (e.g., C18) | ELSD, MS, UV |

| GC | Residual diethanolamine, volatile degradation products | Polar (e.g., WAX) or nonpolar (e.g., DB-5) capillary columns | FID, MS |

| Ion Chromatography | Diethanolamine, other ionic impurities | Cation-exchange column | Conductivity |

Scattering and Diffraction Methodologies for Probing this compound Supramolecular Structures (e.g., SAXS, SANS, X-ray Reflectivity)

As a surfactant, this compound can self-assemble into various supramolecular structures, such as micelles, in solution. Scattering and diffraction techniques are instrumental in characterizing the size, shape, and arrangement of these nano-scale assemblies.

Small-Angle Neutron Scattering (SANS): SANS is complementary to SAXS and provides similar information about supramolecular structures. bnl.gov The key advantage of SANS is the ability to use contrast variation by isotopic substitution (e.g., replacing hydrogen with deuterium). This allows for selective highlighting of different parts of the this compound molecule (e.g., the hydrocarbon tail or the polar headgroup) within the micellar structure, providing more detailed structural information.

X-ray Reflectivity (XRR): XRR is a technique used to study the structure of thin films and interfaces. cea.fr For this compound, XRR can be used to characterize monolayers formed at the air-water or oil-water interface. The technique provides information about the thickness, density, and roughness of the adsorbed surfactant layer, which is crucial for understanding its emulsifying and stabilizing properties.

Surface-Sensitive Analytical Techniques for Interfacial Studies of this compound (e.g., SFG, AFM)

The performance of this compound as a surfactant is governed by its behavior at interfaces. Surface-sensitive techniques provide molecular-level information about the structure and orientation of this compound molecules at these interfaces.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a nonlinear optical spectroscopy technique that is inherently surface-specific. researchgate.net It provides vibrational spectra of molecules exclusively at an interface. researchgate.net For this compound, SFG can be used to study its orientation and conformational order at the air-water or a solid-liquid interface. By probing the C-H stretching vibrations of the oleate tail, for example, one can determine the degree of ordering and the average tilt angle of the alkyl chains, providing insights into the packing of the surfactant molecules at the interface. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can image surfaces with sub-nanometer resolution. kuleuven.be In the context of this compound, AFM can be used to visualize the morphology of adsorbed surfactant layers on a solid substrate. kuleuven.be It can reveal the formation of aggregates, monolayers, or bilayers and provide information on their structure and organization. AFM can be operated in various environments, including liquids, making it suitable for in-situ studies of surfactant adsorption. kuleuven.be

Environmental Chemistry and Biogeochemical Cycling of Diethanolamine Oleate Academic Research Focus

Biodegradation Pathways and Kinetics of Diethanolamine (B148213) Oleate (B1233923) in Diverse Environmental Matrices

Diethanolamine oleate, an amide-based non-ionic surfactant, is generally considered to be readily biodegradable in various environmental settings. santos.com Its degradation is primarily a biological process driven by microorganisms found in matrices such as soil, sediment, and wastewater treatment systems. The molecule consists of two main components joined by an amide linkage: a hydrophilic diethanolamine head and a hydrophobic oleic acid tail. This structure dictates its biodegradation pathway.

The primary point of microbial attack is typically the fatty acid chain, while the amide bond itself shows significant resistance to metabolic hydrolysis. nih.gov The oleic acid component can be metabolized through the β-oxidation pathway, a common route for fatty acid degradation, to produce energy for microbial growth.

The diethanolamine moiety is also subject to biodegradation, although its pathway is distinct. Studies on diethanolamine and related compounds show they are degradable by bacteria isolated from industrial fluids and acclimatized sewage populations. nih.govtdl.org The degradation of diethanolamine can proceed via its conversion to ethanolamine (B43304) and glycolaldehyde. researchgate.net Further research indicates that methyl substitution on the diethanolamine does not impede biological breakdown. tdl.org

The kinetics of reactions involving diethanolamine have been studied, providing insight into reaction rates under specific conditions. For instance, the aminolysis of oil with diethanolamine has been shown to follow pseudo-first-order kinetics. While this represents a synthesis reaction, the data offers a perspective on the reactivity of the compound.

| Temperature (°C) | Rate Constant (k, min⁻¹) |

| 110 | 0.077 |

| 95 | 0.029 |

| 65 | 0.013 |

| 35 | 0.004 |

| Data derived from a study on the aminolysis of used cottonseed oil with diethanolamine, which followed pseudo-first-order kinetics. rsc.org |

However, the biodegradability of diethanolamine compounds can be influenced by their concentration and chemical structure. High concentrations of diethanolamine and triethanolamine (B1662121) have demonstrated inhibitory effects on microbial activity. tdl.org Furthermore, substitutions on the tertiary hydrogen of the amine group with larger functional groups like isopropyl, n-butyl, or phenyl groups can result in compounds that are biologically recalcitrant. nih.govtdl.org

Environmental Transformation Products and Their Persistence

The degradation of this compound, through both biotic and abiotic pathways, results in the formation of various transformation products. The initial breakdown of the parent molecule typically yields its primary constituents: oleic acid and diethanolamine.

Oleic acid, being a common fatty acid, is readily metabolized by microorganisms. Diethanolamine, however, can undergo further transformations. In vivo and in some environmental conditions, it can be converted into N-methylated and O-phosphorylated metabolites. nih.govcdc.gov

Under specific conditions, such as in industrial gas sweetening processes involving carbon dioxide, diethanolamine can degrade into a variety of other compounds. These include heterocyclic compounds and other nitrogenous products. e3s-conferences.org

| Degradation Condition | Identified Transformation Products |

| Activated Diethanolamine with CO₂ | Formamide, N-(hydroxyethyl) ethylenediamine, Oxazolidone, 2-(2-aminoethoxy) ethanol, Ethylurea, Acetone. core.ac.uk |

| Activated Diethanolamine/Piperazine with CO₂ | Formamide, 1,4-Bis(2-hydroxyethyl)piperazine, Oxazolidone, N,N-bis(hydroxyethyl)ethylenediamine, Ethyl urea, Acetic acid. core.ac.uk |

A significant transformation product of concern is N-nitrosodiethanolamine (NDELA). This compound can form from diethanolamine in the presence of nitrosating agents. epa.gov Unlike the parent compound, NDELA is reported to be persistent against both biotic and abiotic degradation processes and is mobile in the environment, posing a greater potential for long-range transport and environmental accumulation. epa.gov

The persistence of this compound itself is considered low due to its ready biodegradability. santos.com However, the persistence of its various transformation products can differ significantly, with metabolites like NDELA showing much greater environmental stability.

Interaction of this compound with Environmental Biota: A Mechanistic Perspective

The interaction of this compound and its degradation products with living organisms is a critical aspect of its environmental profile. Key considerations include its potential for bioaccumulation and its mechanisms of interaction at the cellular level.

Bioaccumulation: Bioaccumulation refers to the net accumulation of a chemical by an organism from all sources, including water, air, and food. For this compound, the potential for bioaccumulation is considered low. santos.com This assessment is supported by a calculated Bioconcentration Factor (BCF), a measure of a substance's tendency to concentrate in aquatic organisms from water, of 112.53 L/kg. santos.com Similarly, the diethanolamine component has an estimated BCF of 3, which also suggests a low potential for bioconcentration in aquatic life. nih.gov

| Compound/Component | Bioconcentration Factor (BCF) | Bioaccumulation Potential |

| This compound | 112.53 L/kg (calculated) santos.com | Low santos.com |

| Diethanolamine | 3 (estimated) nih.gov | Low nih.gov |

Mechanistic Interactions: Despite its low bioaccumulation potential, diethanolamine can exert biological effects through specific molecular mechanisms. A primary mechanism involves its structural similarity to choline (B1196258), an essential nutrient. cdc.govbiorxiv.org Due to this resemblance, diethanolamine can interfere with choline metabolism and be mistakenly incorporated into phospholipids (B1166683), the fundamental building blocks of cell membranes. nih.govbiorxiv.org

This process leads to the formation of "aberrant" phospholipids where the natural head group (like choline or ethanolamine) is replaced by the xenobiotic diethanolamine head group. nih.govcdc.gov The creation of these unnatural phospholipids can alter the structure and function of cell membranes, potentially disrupting cellular signaling and transport processes. nih.gov This incorporation into phospholipids is also a mechanism by which diethanolamine can accumulate in certain tissues over time with repeated exposure. nih.govbiorxiv.org The disruption of normal phospholipid and choline metabolism is considered a key factor in the toxicity observed in laboratory studies. cdc.govnih.gov

Emerging Research Applications and Future Directions for Diethanolamine Oleate

Diethanolamine (B148213) Oleate (B1233923) in Advanced Materials Science and Engineering

The unique chemical structure of diethanolamine oleate, featuring both hydrophilic and lipophilic moieties, makes it a valuable compound in materials science and engineering. Its functions as an emulsifier, stabilizer, and corrosion inhibitor are being leveraged in the development of advanced materials. atamanchemicals.comatamankimya.comsilverfernchemical.com Applications are found in the formulation of metalworking fluids, paints, coatings, and adhesives, where it enhances the homogeneity and stability of mixtures, which is critical for consistent product quality and performance. atamanchemicals.comatamankimya.com

Role of this compound in Nanomaterial Synthesis and Stabilization

The surfactant properties of this compound are pivotal in the field of nanotechnology, particularly in the synthesis and stabilization of nanomaterials. Surfactants are crucial in methods like thermal decomposition and sol-gel reactions for producing nanoparticles, as they act as stabilizers. mdpi.com The amphiphilic nature of molecules like this compound allows them to control particle growth and prevent aggregation, ensuring the colloidal stability of the nanoparticles. atamanchemicals.comiphy.ac.cnacs.org

A notable application is the use of oleic acid diethanolamide as a surfactant nanocarrier in enhanced oil recovery processes. atamanchemicals.com Research has demonstrated that partially sulfonated polystyrene nanoparticles can be used as carriers for the diethanolamide surfactant. atamanchemicals.com This approach helps in reducing surfactant loss and improving oil recovery efficiency. atamanchemicals.com The fundamental role of related oleate compounds in nanoparticle synthesis is well-documented; for instance, the thermal decomposition of an iron-oleate complex is a method for producing monodisperse magnetite nanoparticles on a large scale. iphy.ac.cn While oleylamine, a related amine, has been shown to act as both a reducing agent and a stabilizer in the synthesis of magnetite nanoparticles, the amphiphilic structure of this compound provides a basis for its utility in stabilizing nanoparticle dispersions. iphy.ac.cn

Utilization in Smart Gels and Responsive Systems

"Smart" or "stimuli-responsive" gels are materials that can change their properties in response to external triggers like pH, temperature, or light. mdpi.comrsc.orgnih.gov These materials are of great interest for applications in drug delivery, tissue engineering, and sensors. nih.govacs.org The development of such systems often involves polymers that can undergo reversible changes, such as swelling or shrinking. researchgate.net

While direct research on this compound in smart gels is an emerging area, the components and related structures are integral to creating responsive systems. For example, pH-responsive hydrogels, which swell or de-swell based on the pH of their environment, are a significant class of smart materials. nih.gov These gels often contain ionizable groups that respond to pH changes. acs.org Natural polymers like chitosan (B1678972) and alginate exhibit this pH-responsive behavior. nih.gov Research has shown that supramolecular gels formed by the self-assembly of oleic acid and other amines can exhibit responsiveness to pH and salinity. researchgate.net Furthermore, systems combining sodium oleate with various amines have been studied for their ability to form CO2-responsive micellar systems. The potential for this compound to be used in similar smart systems is an area of active investigation, leveraging its inherent surfactant properties and the chemical reactivity of its amine and carboxylate functionalities.

This compound in Green Chemistry Initiatives and Sustainable Technologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pcc.eu this compound aligns with several principles of green chemistry, primarily due to its biodegradability and its synthesis from renewable resources like oleic acid. atamanchemicals.comcymitquimica.com Its application in formulating environmentally friendly products positions it as a key ingredient in sustainable technologies. ias.ac.in

Development of Biodegradable this compound Formulations

The biodegradability of this compound is a significant attribute driving its adoption in sustainable products. atamanchemicals.comcymitquimica.com Research has focused on its use as an additive in mineral lubricating oils to enhance both biodegradability and lubricity. atamanchemicals.com This is a critical area for developing environmentally friendly lubricants that minimize ecological impact. atamanchemicals.com

In another application, oleic acid diethanolamide has been identified as a promising biodegradable surfactant for creating stable water-in-diesel emulsions. ias.ac.inresearchgate.net This technology addresses the operational challenges of water accumulation in diesel storage tanks. ias.ac.inresearchgate.net Studies have shown that formulations containing 6% to 10% of the synthesized surfactant can maintain stable emulsions for over 45 days, offering an environmentally sound and efficient solution for the fuel industry. ias.ac.inresearchgate.net

Below is a table summarizing research findings on the stability of these biodegradable formulations.

| Surfactant Concentration | Water Content Stabilized | Emulsion Stability Duration | Key Finding |

| 1% - 10% | 5% | Extended stability beyond 45 days (at 6-10% concentration) | Demonstrates high efficacy in water emulsification for fuel applications. ias.ac.inresearchgate.net |

| 1:1 Molar Ratio (Oleic Acid:Diethanolamine) | N/A | Clear emulsion achieved | Optimal ratio for synthesis, showing higher efficacy compared to other ratios. ias.ac.inresearchgate.net |

Application in Eco-Friendly Chemical Processes

The synthesis and application of this compound are being optimized to align with eco-friendly process goals. A key development is the use of enzymatic catalysis in solvent-free systems. researchgate.net Research has demonstrated the synthesis of oleoyl-diethanolamide using an immobile lipase (B570770) as a biocatalyst. researchgate.net This method avoids the use of traditional, often hazardous, organic solvents, as the diethanolamine itself can act as the solvent in the reaction. researchgate.net

Studies have optimized the synthesis parameters for these green processes. For instance, one study identified optimal conditions for enzymatic synthesis as a temperature of 70°C, a 24-hour reaction time, and a 12% enzyme amount, achieving a 61.35% conversion of oleic acid. researchgate.net Another approach using response surface methodology reported a conversion rate of 78.01% under optimized solvent-free conditions. These biocatalytic and solvent-free methods represent a significant step towards more sustainable chemical manufacturing. pcc.eursc.org

The table below details parameters from eco-friendly synthesis studies.

| Synthesis Method | Catalyst | Key Parameters | Conversion Rate |

| Solvent-Free System | Immobilized Lipase | 70°C, 24h, 12% enzyme, 7:1 DEA/OA molar ratio | 61.35% |

| Response Surface Methodology (RSM) | Immobilized Lipase | Optimized temperature, time, enzyme amount, substrate ratio | 78.01% |

| Heterogeneous Catalysis | Sodium-doped Calcium Hydroxide (B78521) | Room temperature reaction | Complete aminolysis achieved |

Interdisciplinary Research Confluences for this compound

The emerging applications of this compound highlight its role at the intersection of multiple scientific and engineering disciplines. Its utility is not confined to a single field but extends across chemistry, materials science, engineering, and environmental science.

The development of biodegradable lubricants incorporating this compound, for instance, is a confluence of chemistry (synthesis and formulation), mechanical engineering (tribological studies of friction and wear), and environmental science (biodegradability assessments). atamanchemicals.com Similarly, its use as a surfactant nanocarrier for enhanced oil recovery bridges materials science (nanoparticle design), chemical engineering (surfactant technology), and petroleum engineering (reservoir management). atamanchemicals.com

The potential for this compound in smart gels and responsive systems points to future collaborations between materials science , polymer chemistry , and biomedical engineering , particularly for applications like controlled drug delivery. rsc.orgacs.org Furthermore, its role in creating stable fuel emulsions represents an intersection of chemistry , fuel technology , and environmental engineering , aimed at improving fuel efficiency and reducing operational issues. ias.ac.inresearchgate.net These interdisciplinary synergies are crucial for unlocking the full potential of this compound in creating innovative and sustainable technological solutions.

Methodological Advancements and Instrumental Development in this compound Research

The ongoing investigation into the properties and applications of this compound has necessitated the development and refinement of various analytical methodologies and instrumental techniques. These advancements are crucial for the accurate characterization, quantification, and quality control of this compound and related compounds in diverse matrices, from raw materials to finished products.

A significant focus of methodological development has been in the area of chromatography. Gas chromatography (GC) has proven to be a valuable tool for the analysis of diethanolamine in fatty acid diethanolamides. scispace.com One method utilizes a wide-bore capillary column with flame ionization detection (FID) for the determination of diethanolamine in methanolic solutions of the amides. scispace.com This technique has been successfully applied to commercial fatty acid diethanolamides, with reported recoveries of diethanolamine ranging from 94% to 100% at fortification levels of 0.50%, 1.00%, and 5.00%. scispace.com For these analyses, both Rtx-1 (methyl silicone) and SPB-5 (95% dimethyl- 5% diphenyl polysiloxane) capillary columns have been found suitable. scispace.com

High-performance liquid chromatography (HPLC) is another cornerstone in the analysis of diethanolamine and its derivatives. nih.goviarc.fr Methods have been developed for determining diethanolamine levels in various products, including cosmetics. iarc.frrsc.org One innovative approach for cosmetic samples involves micellar extraction and in situ derivatization with dansyl chloride in a Triton X-114 medium, followed by HPLC analysis. rsc.org This method offers the advantage of completing derivatization, extraction, and enrichment in a single system, demonstrating good recovery and precision. rsc.org Furthermore, liquid chromatography interfaced with a thermal energy analyzer (LC-TEA) has been employed for the analysis of N-nitrosodiethanolamine (NDELA), a potential impurity, in fatty acid diethanolamides. scispace.com

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Fourier Transform Infrared Spectroscopy (FTIR) is routinely used to confirm the synthesis of oleoyl-diethanolamide by identifying key functional groups. researchgate.net Characteristic peaks in the FTIR spectrum include those for hydroxyl groups, aliphatic C-H stretching, and amide C=O stretching. Nuclear Magnetic Resonance (NMR) spectroscopy provides further detailed insights into the molecular structure of the compound.

Mass spectrometry (MS), often coupled with chromatography, offers high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is utilized for the analysis of oleic acid diethanolamide condensate and its impurities. nih.govnih.gov Additionally, electrospray ionization mass spectrometry (ESI-MS) has been highlighted as a useful tool for confirming the presence of alkanolamines and their transformation products in environmental samples. researchgate.net

Recent research has also explored the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometry coupled with partial least squares regression to monitor the amidation reaction between coconut oil and diethanolamine in real-time. researchgate.net This method allows for the in-situ kinetic monitoring of the reaction and the determination of the final product's purity. researchgate.net

The table below summarizes some of the key instrumental techniques and their applications in the research of diethanolamine and its related compounds.

| Analytical Technique | Application | Sample Matrix | Key Findings/Parameters |

| Gas Chromatography (GC-FID) | Determination of diethanolamine | Fatty acid diethanolamides | Recovery: 94-100%; Columns: Rtx-1, SPB-5. scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Determination of diethanolamine | Cosmetic samples | Micellar extraction with in situ derivatization. rsc.org |

| Liquid Chromatography-Thermal Energy Analyzer (LC-TEA) | Analysis of N-nitrosodiethanolamine (NDELA) | Fatty acid diethanolamides | Average recovery of 95%. scispace.com |

| Fourier Transform Infrared Spectroscopy (FTIR) | Structural characterization and confirmation of synthesis | Oleoyl-diethanolamide | Identifies key functional groups like amide and hydroxyl. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of oleic acid diethanolamine condensate and impurities | Chemical raw material | Identifies impurities such as other fatty acid alkanolamides. nih.gov |

| Attenuated Total Reflectance-FTIR (ATR-FTIR) | In-situ monitoring of amidation reaction | Reaction mixture (coconut oil and diethanolamine) | Enables real-time kinetic analysis and purity determination. researchgate.net |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirmation of alkanolamines and transformation products | Environmental samples (e.g., wetland vegetation) | Useful for identifying metabolites and environmental fate. researchgate.net |

These methodological advancements and the continuous development of sophisticated instrumentation are pivotal for advancing the understanding of this compound, ensuring product quality and safety, and exploring its future research applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing diethanolamine oleate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via amidation reactions between oleic acid (or its methyl ester) and diethanolamine, typically catalyzed by alkaline agents (e.g., KOH/NaOH). Key parameters include:

- Molar ratio : Optimal oleic acid:diethanolamine ratios range between 1:1 and 1:2 to minimize unreacted residues .

- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and thermal degradation risks .

- Purification : Post-synthesis, methanol (by-product) is removed via vacuum distillation, and residual catalysts are neutralized. Yield and purity are assessed using gravimetric analysis or HPLC .

Q. How are physicochemical properties (e.g., surface tension, contact angle) of this compound characterized for surfactant applications?

- Methodological Answer :

- Surface tension : Measured using a spinning drop tensiometer at controlled temperatures (e.g., 25°C). Values <35 mN/m indicate high surfactant efficiency .

- Contact angle : Analyzed via contact angle goniometry on hydrophobic surfaces (e.g., Teflon). Lower angles (<90°) correlate with better wetting properties .

- Stability : Formulations are stored at 25–40°C for 5 weeks; stability is confirmed if >80% of the solution remains homogeneous .

Q. What analytical techniques are used to quantify this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- Chromatography : ASTM D7599-16 prescribes HPLC with UV detection (λ = 210 nm) for separating diethanolamine derivatives .

- Spectroscopy : FT-IR identifies characteristic peaks (e.g., 1640 cm⁻¹ for amide C=O stretching) .

- Titration : Acid-base titration quantifies free amine groups, with corrections for interference from fatty acids .

Advanced Research Questions

Q. How does this compound function as a protic ionic liquid (PIL) in tribological applications, and what mechanisms explain its friction-reduction properties?

- Methodological Answer :

- Adsorption layer formation : In lubrication studies, this compound adsorbs onto metal surfaces (e.g., steel), forming iron oxide-rich boundary films that reduce wear .

- Friction reduction : Tribological tests (e.g., pin-on-disk) show 80% lower friction coefficients compared to water-based systems. This is attributed to the PIL’s polar head (diethanolamine) and non-polar tail (oleate) structure, enabling dual adhesive/cohesive interactions .

- Experimental validation : Surface analysis via SEM-EDS confirms the presence of carbon/oxygen-rich layers post-testing .

Q. What contradictions exist in the carcinogenic risk assessment of this compound, and how should researchers address them in experimental design?

- Methodological Answer :

- Contradictory evidence : While IARC classifies diethanolamine (DEA) as Group 2B (possibly carcinogenic) based on rodent studies showing liver/kidney tumors, human epidemiological data remain inconclusive .

- Mitigation strategies :

- Use DEA derivatives (e.g., oleate) at concentrations ≤9% (w/w) to comply with occupational exposure limits (1 ppm) .

- Incorporate in vitro genotoxicity assays (e.g., Ames test) to evaluate metabolite risks .

Q. How do computational models (e.g., DFT, G3MP2B3) elucidate the CO₂ absorption mechanisms of this compound in carbon capture systems?

- Methodological Answer :

- Reaction pathways : Quantum chemical calculations reveal that DEA oleate’s amine group reacts with CO₂ to form carbamate intermediates, with activation energies lowered by microsolvation effects (e.g., water-assisted proton transfer) .

- Solvent interactions : Continuum solvation models predict higher CO₂ solubility in DEA oleate compared to monoethanolamine (MEA) due to its amphiphilic structure enhancing gas-liquid interface activity .

Q. What experimental design considerations are critical for optimizing this compound’s herbicidal efficacy while minimizing phytotoxicity?

- Methodological Answer :

- Formulation optimization : A randomized design with surfactant concentrations (1–9% w/w) evaluates droplet size (via microscopy) and solubility (gravimetric method). Lower concentrations (3–5%) balance efficacy and plant membrane compatibility .

- Phytotoxicity assessment : Leaf chlorosis assays on non-target species (e.g., Arabidopsis thaliana) quantify cell membrane damage via electrolyte leakage measurements .

Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting results on this compound’s biodegradability, and how can these discrepancies be resolved?

- Analysis :

- Contradiction : Some studies claim high biodegradability (BCF = 3 in fish), while others note persistence in soil (log Koc = 0.60) due to variable microbial communities .

- Resolution : Standardize OECD 301F tests across labs, controlling for pH (7–8) and microbial inoculum sources .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.